molecular formula C11H8N2O4 B14054092 (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid

(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid

Cat. No.: B14054092
M. Wt: 232.19 g/mol
InChI Key: WUQFTJSYRJBTRT-UHFFFAOYSA-N
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Description

(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is a complex organic compound that features both carboxylic acid and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzimidazole with an appropriate aldehyde under basic conditions to form the desired acrylic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which might have different properties and applications.

    Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the benzimidazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to its combination of a benzimidazole ring and an acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 1-naphthoic acid or (-)-carvone.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

6-(2-carboxyethenyl)-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O4/c14-9(15)4-2-6-1-3-7-8(5-6)13-10(12-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17)

InChI Key

WUQFTJSYRJBTRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)NC(=N2)C(=O)O

Origin of Product

United States

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